(3-Amino-1-(methylsulfonyl)-1H-indol-2-yl)(4-bromophenyl)methanone
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Overview
Description
(3-Amino-1-(methylsulfonyl)-1H-indol-2-yl)(4-bromophenyl)methanone is a complex organic compound with a unique structure that combines an indole moiety with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-(methylsulfonyl)-1H-indol-2-yl)(4-bromophenyl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1-(methylsulfonyl)-1H-indol-2-yl)(4-bromophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bromophenyl ring .
Scientific Research Applications
(3-Amino-1-(methylsulfonyl)-1H-indol-2-yl)(4-bromophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Amino-1-(methylsulfonyl)-1H-indol-2-yl)(4-bromophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
(3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone: Similar structure but with a benzofuran moiety instead of an indole.
(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone: Similar structure but with a methylphenyl group instead of a bromophenyl group.
Uniqueness
The uniqueness of (3-Amino-1-(methylsulfonyl)-1H-indol-2-yl)(4-bromophenyl)methanone lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methylsulfonyl group enhances its solubility and stability, while the bromophenyl group allows for further functionalization through substitution reactions .
Properties
CAS No. |
269075-59-4 |
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Molecular Formula |
C16H13BrN2O3S |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
(3-amino-1-methylsulfonylindol-2-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C16H13BrN2O3S/c1-23(21,22)19-13-5-3-2-4-12(13)14(18)15(19)16(20)10-6-8-11(17)9-7-10/h2-9H,18H2,1H3 |
InChI Key |
SUJKLZIXIXTIGC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C2=CC=CC=C2C(=C1C(=O)C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
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